1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride
Beschreibung
1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a substituted aromatic ring (3,4-dimethylphenyl group) attached to an ethane-sulfonyl chloride backbone. This compound is primarily used in organic synthesis as a sulfonating agent, enabling the introduction of sulfonate groups into target molecules. Its reactivity stems from the electrophilic sulfonyl chloride moiety (-SO₂Cl), which readily undergoes nucleophilic substitution or elimination reactions.
Eigenschaften
Molekularformel |
C10H13ClO2S |
|---|---|
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-7-4-5-10(6-8(7)2)9(3)14(11,12)13/h4-6,9H,1-3H3 |
InChI-Schlüssel |
LYFXVKWGINURKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride can be synthesized through the sulfonylation of 1-(3,4-dimethylphenyl)ethane. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane (CH2Cl2) to facilitate the reaction and control the temperature.
Industrial Production Methods: In an industrial setting, the production of 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride involves large-scale sulfonylation processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride or thiol under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride with structurally related sulfonyl chlorides from literature and commercial sources:
Notes:
- Methyl groups in 1-(3,4-Dimethylphenyl)ethane-1-sulfonyl chloride likely increase steric hindrance and electron density on the aromatic ring, reducing electrophilicity compared to nitro-substituted analogs .
- Fluorinated derivatives (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit distinct solubility and pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
